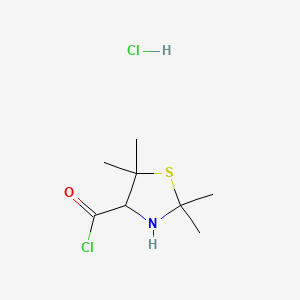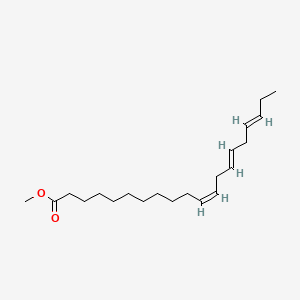![molecular formula C19H22N2O3 B13853248 Tert-butyl 3-hept-2-ynoylpyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13853248.png)
Tert-butyl 3-hept-2-ynoylpyrrolo[3,2-c]pyridine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-hept-2-ynoylpyrrolo[3,2-c]pyridine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-c]pyridine core, a hept-2-ynoyl group, and a tert-butyl ester. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hept-2-ynoylpyrrolo[3,2-c]pyridine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-c]pyridine Core: This step involves the cyclization of a suitable precursor to form the pyrrolo[3,2-c]pyridine ring system.
Introduction of the Hept-2-ynoyl Group: The hept-2-ynoyl group is introduced through an acylation reaction, often using hept-2-ynoic acid or its derivatives.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of automated reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
Tert-butyl 3-hept-2-ynoylpyrrolo[3,2-c]pyridine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the alkyne group to an alkene or alkane.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes.
科学的研究の応用
Tert-butyl 3-hept-2-ynoylpyrrolo[3,2-c]pyridine-1-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of tert-butyl 3-hept-2-ynoylpyrrolo[3,2-c]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes, thereby affecting metabolic pathways.
Modulating Receptors: The compound may bind to specific receptors, altering their activity and downstream signaling pathways.
Interacting with DNA/RNA: It can interact with nucleic acids, potentially affecting gene expression and protein synthesis.
類似化合物との比較
Similar Compounds
Tert-butyl 3-methoxypyrrolidine-1-carboxylate: This compound shares the pyrrolidine core but has a methoxy group instead of the hept-2-ynoyl group.
Tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate: This compound has a similar pyridine core but with a bromo substituent.
Uniqueness
Tert-butyl 3-hept-2-ynoylpyrrolo[3,2-c]pyridine-1-carboxylate is unique due to the presence of the hept-2-ynoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for the synthesis of complex molecules and for studying various biological activities.
特性
分子式 |
C19H22N2O3 |
|---|---|
分子量 |
326.4 g/mol |
IUPAC名 |
tert-butyl 3-hept-2-ynoylpyrrolo[3,2-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C19H22N2O3/c1-5-6-7-8-9-17(22)15-13-21(18(23)24-19(2,3)4)16-10-11-20-12-14(15)16/h10-13H,5-7H2,1-4H3 |
InChIキー |
BUTRESFMXFIDBN-UHFFFAOYSA-N |
正規SMILES |
CCCCC#CC(=O)C1=CN(C2=C1C=NC=C2)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


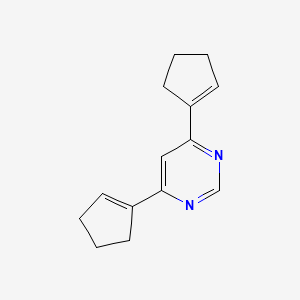
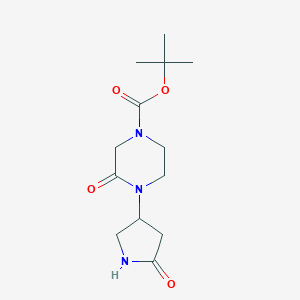

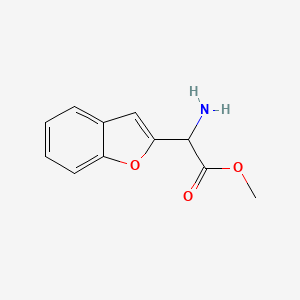
![3-(Difluoromethyl)-N-{[3-(difluoromethyl)1-methyl-1H-pyrazol-4-yl]carbonyl}-1-methyl-N-(3',4',5'-trifluorobiphenyl-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B13853203.png)
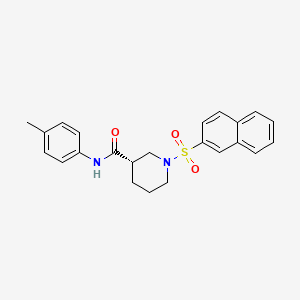
![(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol](/img/structure/B13853215.png)
![4-{2-[6-(Methyloxy)-1,5-naphthyridin-4-yl]ethyl}-1-piperazinamine](/img/structure/B13853227.png)

